

GNE-9605: In Vitro Kinase Assay Protocol for LRRK2

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Compound of Interest

Compound Name: GNE-9605

Cat. No.: B15603541

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Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease. The development of potent and selective inhibitors of LRRK2 is a primary strategy for developing disease-modifying therapies. **GNE-9605** is a potent, selective, and orally active inhibitor of LRRK2.[1] These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of **GNE-9605** against LRRK2. The described methodology utilizes a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to increased LRRK2 kinase activity and is the most common pathogenic mutation. This has established LRRK2 as a critical target for therapeutic intervention. **GNE-9605** is a small molecule inhibitor that has demonstrated high potency against LRRK2 in both biochemical and cellular assays.[1] This document outlines the procedures for determining the in vitro efficacy of **GNE-9605**.

Data Presentation

GNE-9605 Potency Against LRRK2

Parameter	Value	Reference
IC50	18.7 nM	[1]
Ki	2.0 nM	

GNE-9605 Kinase Selectivity

GNE-9605 has been shown to be a highly selective LRRK2 inhibitor. In a screening against 178 different kinases, it was found to inhibit only one other kinase by more than 50%.[\[2\]](#) However, a detailed public quantitative kinase selectivity panel in a tabular format is not readily available.

Experimental Protocols

In Vitro LRRK2 Kinase Assay using ADP-Glo™

This protocol describes the measurement of LRRK2 kinase activity through the quantification of ADP production using the ADP-Glo™ Kinase Assay. The luminescent signal generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents:

- **GNE-9605**
- Recombinant LRRK2 enzyme
- LRRKtide (or other suitable LRRK2 substrate)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- LRRK2 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 μM DTT)
- DMSO
- 384-well white assay plates

- Plate reader capable of measuring luminescence

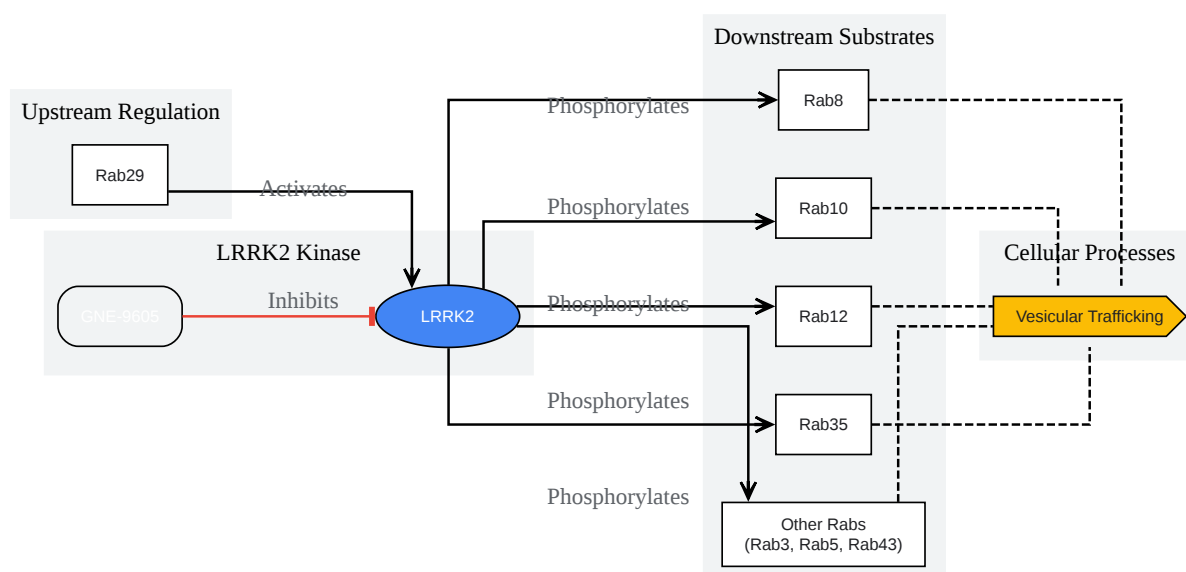
Procedure:

- Compound Preparation:
 - Prepare a serial dilution of **GNE-9605** in DMSO.
 - Ensure the final DMSO concentration in the assay does not exceed 1%.
- Reaction Setup (in a 384-well plate):
 - Add 1 μ L of the **GNE-9605** dilution or DMSO (for vehicle control) to the appropriate wells.
 - Add 2 μ L of LRRK2 enzyme diluted in LRRK2 Kinase Buffer.
 - Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the kinase reaction by adding 2 μ L of a pre-mixed solution of LRRKtide substrate and ATP in LRRK2 Kinase Buffer.
- Kinase Reaction:
 - Incubate the plate at room temperature for 120 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.
 - Add 10 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:

- Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **GNE-9605** relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **GNE-9605** concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizations

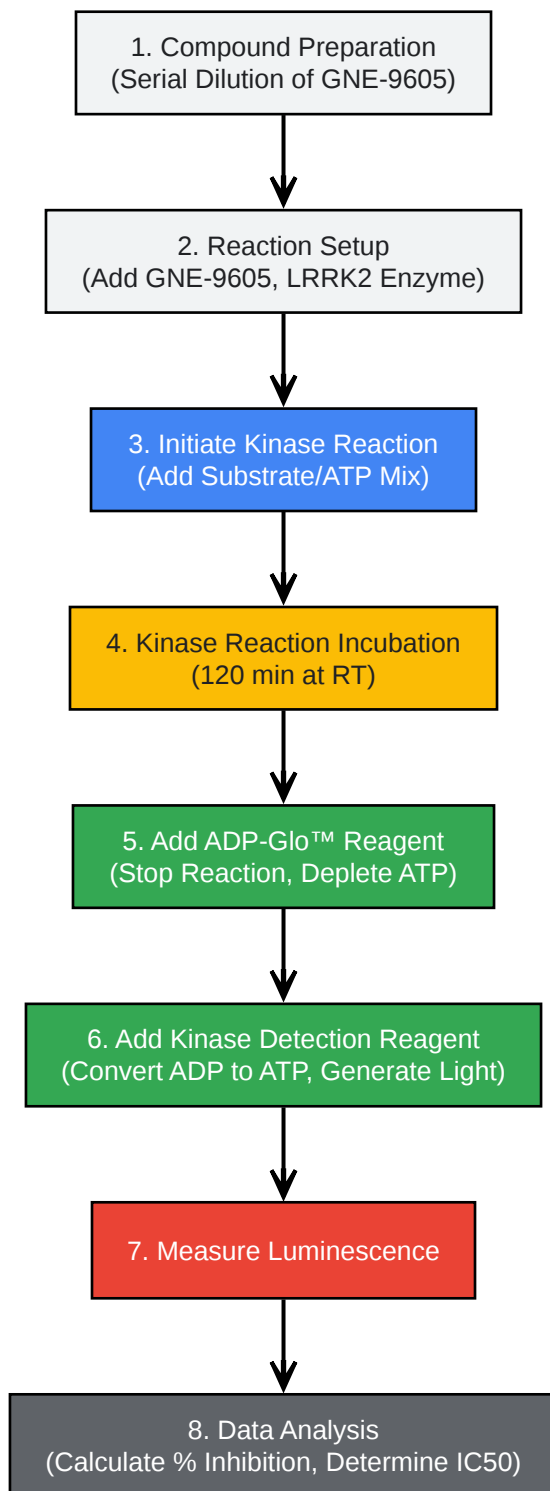
LRRK2 Signaling Pathway



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Caption: LRRK2 phosphorylates Rab GTPases, regulating vesicular trafficking.

Experimental Workflow



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Caption: Workflow for the in vitro LRRK2 kinase assay using **GNE-9605**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
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